2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the growth of bacteria and fungi by disrupting the cell wall synthesis. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects in animal models. It has been shown to reduce inflammation and modulate the immune system by suppressing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its potential applications in certain fields.
Future Directions
There are several future directions for research on 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as immunology and microbiology.
In conclusion, 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has shown potential applications in scientific research. Its low toxicity profile and diverse range of potential applications make it a promising candidate for further investigation. However, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide involves the reaction of 4-ethylphenylacetic acid with tert-butyl carbazate, followed by the addition of sodium nitrite and sodium azide. The resulting compound is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
The potential applications of 2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide in scientific research are diverse. This compound has been studied for its antibacterial and antifungal properties, as well as its potential use in cancer therapy. Additionally, it has been investigated for its ability to modulate the immune system and reduce inflammation.
properties
IUPAC Name |
2-(5-tert-butyltetrazol-1-yl)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-5-11-6-8-12(9-7-11)16-13(21)10-20-14(15(2,3)4)17-18-19-20/h6-9H,5,10H2,1-4H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUSYJVLPGGLNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=NN=N2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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